![molecular formula C8H13N3O2 B1478942 5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1855177-29-5](/img/structure/B1478942.png)
5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as 5-AEPPD, is an organic compound that is widely used in scientific research. It is an aromatic heterocycle that is composed of a pyrrole ring and two pyrrole rings linked together. 5-AEPPD is a highly versatile compound that can be used for a variety of applications in scientific research, such as synthesis, biochemical/physiological effects, and mechanisms of action. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-AEPPD.
科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. It’s particularly useful in constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with five-, six-, or seven-membered heterocycles. This is achieved through (3+2) cycloaddition reactions of azomethine ylides with maleimides, which is a method for accessing pyrrolidines and assembling skeletons of many alkaloids .
Medicinal Chemistry: GPR119 Agonists
In medicinal chemistry, this compound is instrumental in the design of novel GPR119 agonists. GPR119 is a receptor involved in glucose homeostasis, and agonists targeting this receptor are potential treatments for type 2 diabetes. The compound’s scaffold can be used to restrict conformational flexibility, thereby enhancing the interaction with the GPR119 receptor .
Organic Chemistry: Cycloaddition Reactions
Organic chemists utilize 5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in cycloaddition reactions. These reactions are pivotal for creating complex organic molecules with high regio- and stereoselectivity, which are essential for the development of pharmaceuticals and other biologically active molecules .
Generation of Cyclic Azomethine Ylides
The compound is used in generating cyclic azomethine ylides, particularly from amino acids and their esters. This process is crucial for the subsequent cycloaddition with maleimides, leading to the formation of various cyclic structures that are significant in synthetic organic chemistry .
Synthesis of Polyfunctional Hexahydropyrrolo[3,4-b]pyrroles
A new synthetic approach involves the use of this compound for the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This method allows for the development of polyfunctional hexahydropyrrolo[3,4-b]pyrroles, which have potential applications in pharmaceuticals and agrochemicals .
Bioorganic Chemistry: Insulinotropic Agents
In bioorganic chemistry, the compound’s framework is utilized to create insulinotropic agents. These agents stimulate insulin release and are vital in the management of diabetes. The structural features of the compound facilitate the design of molecules that can interact with biological targets to modulate insulin levels .
特性
IUPAC Name |
5-(2-aminoethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-1-2-11-3-5-6(4-11)8(13)10-7(5)12/h5-6H,1-4,9H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVBJHXFTAZZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CCN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



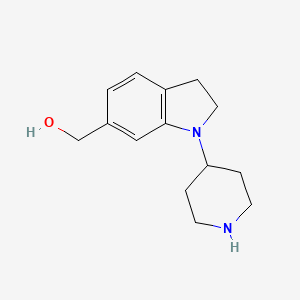
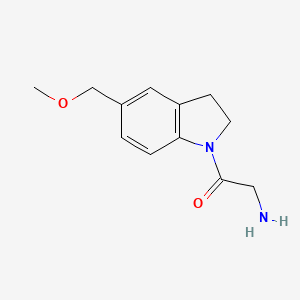
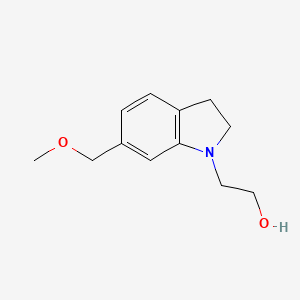
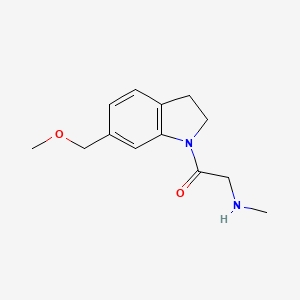
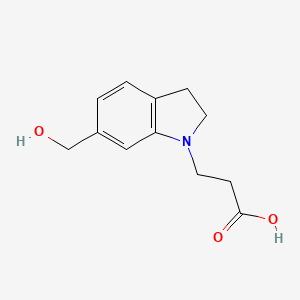
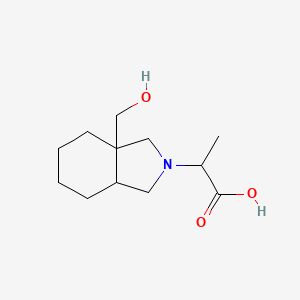
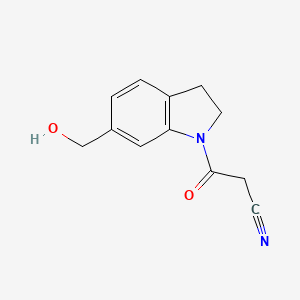
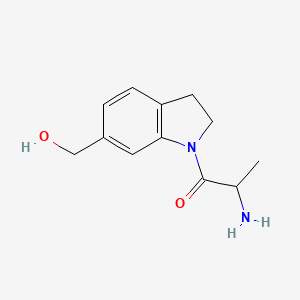
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)-3-oxopropanenitrile](/img/structure/B1478870.png)
![1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478873.png)
![5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478876.png)
![5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478878.png)

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478881.png)